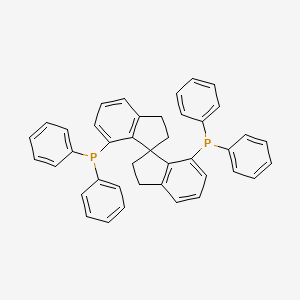
Trpc6-IN-1
Overview
Description
Scientific Research Applications
Autism Spectrum Disorders (ASDs)
- TRPC6 in Non-Syndromic Autism : A study found that disruption of TRPC6, a cation channel, is implicated in non-syndromic autism. Using models such as dental pulp cells and mouse models, researchers demonstrated that TRPC6 reduction leads to altered neuronal development and function. They suggest that TRPC6 is a predisposing gene for ASD and may benefit from targeted treatments (Griesi-Oliveira et al., 2014).
Alzheimer’s Disease (AD)
- TRPC6 and Alzheimer’s Disease : Research indicates lower expression of TRPC6 in AD patients. iPSCs from sporadic AD patients showed higher AD markers and lower TRPC6 levels. Treatment with a TRPC6 agonist inhibited these pathological markers, suggesting TRPC6's role in AD pathogenesis (Tao et al., 2020).
Cancer
- TRPC6 in Glioma Cells : A study on human glioma cells revealed that TRPC6 channels control the stability of HIF-1α under hypoxia, affecting glucose metabolism. This implies TRPC6’s crucial role in glioma cell survival under low oxygen conditions (Li et al., 2015).
Cardiovascular and Renal Diseases
- Inhibition of TRPC6 in Cardiac and Renal Disease : An orally bioavailable TRPC6-specific inhibitor, BI749327, was developed and tested, demonstrating its capacity to improve cardiac function and reduce chamber dilation and fibrosis in cardiac and renal disease models. This positions TRPC6 as a therapeutic target for these diseases (Lin et al., 2019).
Genetic Diseases
- TRPC6 in Glomerular Diseases : Mutations in the TRPC6 gene are linked to autosomal dominant focal segmental glomerulosclerosis, emphasizing TRPC6's role in maintaining the permeability barrier in the kidney (Reiser et al., 2005).
Neurological Research
- TRPC6 in Ischemic/Reperfusion Injury : TRPC6 expression is downregulated during ischemia/reperfusion injury in cultured astrocytes and in mouse models. Activation of TRPC6 channels before ischemia showed protective effects on retinal ganglion cells, suggesting a potential therapeutic target for stroke therapy (Liu et al., 2021).
Podocyte Function
- TRPC6 in Podocyte Cytoskeleton and Cell Adhesion : Research indicates that TRPC6 interacts with ERK1/2 and actin regulatory proteins in podocytes, affecting cell motility and adhesion. This highlights TRPC6's scaffolding role in podocytes, which is important for understanding diseases like FSGS (Farmer et al., 2019).
Mechanism of Action
TRPC6-IN-1 acts as an inhibitor of the TRPC6 channel . It has been suggested that activating TRPC6 can prevent neuronal death, whereas blocking TRPC6 enhances sensitivity to ischemia . TRPC6 activation may counter excitotoxic damage resulting from glutamate release by attenuating the activity of N-methyl-d-aspartate (NMDA) receptors of neurons .
Safety and Hazards
For safe handling of TRPC6-IN-1, it is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of heat .
properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-3-29-21(28)25-10-8-14(9-11-25)17-12-18(27)26-20(23-17)19(13(2)24-26)15-4-6-16(22)7-5-15/h4-7,12,14,24H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMSNBGJOEGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trpc6-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



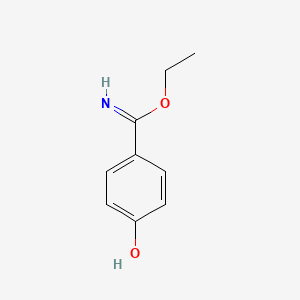
![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)
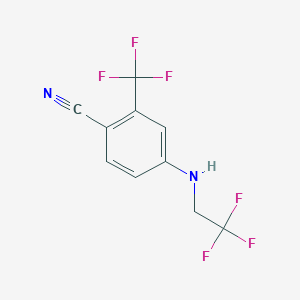
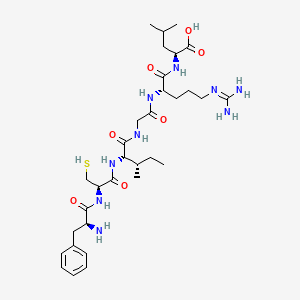
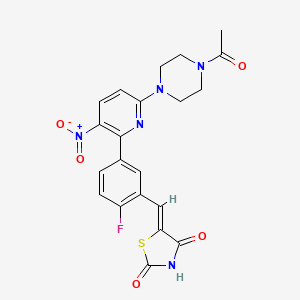
![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)

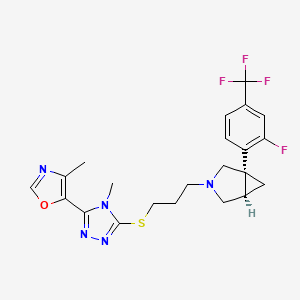
![N-[(2S)-1-({(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)




